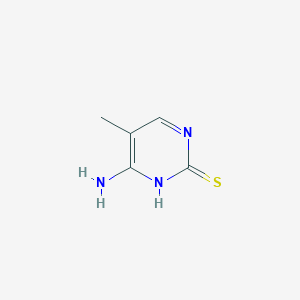

5-Methyl-2-thiocytosine

Beschreibung

Significance of Methylated and Thiolated Nucleobases in Chemical Biology

The fundamental building blocks of DNA and RNA, the nucleobases, are not static entities. Their chemical modification through processes like methylation and thiolation plays a crucial role in regulating a vast array of biological functions. rsc.orgtrilinkbiotech.com In the realm of chemical biology, these modifications are of profound significance as they expand the information-carrying capacity of the genetic code and introduce functional diversity to nucleic acids. trilinkbiotech.com

Methylation, particularly at the 5-position of cytosine (to form 5-methylcytosine), is a cornerstone of epigenetics. mdpi.comnih.gov This modification is vital for regulating gene expression, cellular differentiation, X-chromosome inactivation, and maintaining genomic stability. mdpi.comnih.govebi.ac.uk Errors in the cellular methylation patterns are associated with various diseases, highlighting the importance of this modification in normal physiology. nih.gov The introduction of a methyl group can alter the thermodynamic stability of DNA duplexes, generally increasing the melting temperature (Tm) by about 1°C per modification. mdpi.com

Thiolation, the substitution of an oxygen atom with a sulfur atom, is another naturally occurring modification, especially found in transfer RNA (tRNA). ucl.ac.ukpnas.org The presence of a 2-thiocarbonyl group, as seen in 2-thiouridine, can enhance the specificity of codon-anticodon interactions and increase the stability of nucleic acid duplexes. ucl.ac.ukoup.com This increased stability is partly attributed to improved base stacking and the preorganization of the sugar's conformation. rsc.orgoup.com Thiolated nucleobases are also investigated for their potential as photo-crosslinking agents and therapeutic compounds. researchgate.net The combination of both methylation and thiolation in a single nucleobase, such as 5-Methyl-2-thiocytosine, offers a unique set of properties for manipulating and probing nucleic acid structure and function.

Overview of Research Trajectories for this compound

Research on this compound (m5s2C) has largely focused on its unique base-pairing properties and its application in the development of highly specific nucleic acid probes. rsc.orgnih.gov A significant trajectory of this research involves its interaction with inosine (B1671953) (I), a nucleobase that results from the deamination of adenosine (B11128) and plays a role in RNA editing. rsc.orgrsc.org

Studies have demonstrated that this compound forms a uniquely stable and selective base pair with inosine. rsc.orgnih.gov The combination of the 5-methyl group and the 2-thiocarbonyl group enhances duplex stability through favorable stacking interactions and can create steric hindrance that improves base discrimination. rsc.org For instance, DNA and RNA probes containing m5s2C bind more strongly and selectively to RNA targets containing inosine compared to probes with the natural cytosine base. rsc.orgrsc.org This enhanced affinity and specificity are crucial for developing tools to detect and analyze A-to-I RNA editing events, which are essential for normal brain function and can be altered in various diseases. rsc.orgrsc.org

Another key area of investigation is the use of m5s2C in the construction of artificial nucleic acid structures, such as triplex DNA. The incorporation of this compound has been shown to enable the selective recognition of inosine ligands over guanosine, a significant challenge in the design of synthetic DNA receptors. researchgate.net Theoretical studies have also explored the fundamental properties of the molecule, such as its tautomeric equilibrium. These studies suggest that the substitution of sulfur at the 2-position shifts the equilibrium towards the keto (thione) form when compared to its non-thiolated counterpart, 5-methylcytosine (B146107). niscpr.res.in This fundamental chemical property underpins its distinct base-pairing behavior. niscpr.res.in Collectively, the research indicates that this compound is a valuable tool for nucleic acid recognition, diagnostics, and the study of prebiotic chemistry, where inosine is considered a likely precursor to guanosine. ucl.ac.ukresearchgate.net

Interactive Data Tables

The following tables summarize key research findings regarding the stability of nucleic acid duplexes containing this compound.

Table 1: Comparison of Melting Temperatures (Tm) for DNA/RNA Hybrid Duplexes

This table displays the melting temperatures for duplexes formed between a DNA probe (containing either Cytosine or this compound) and an RNA target (containing a complementary base). A higher Tm indicates greater thermal stability.

| Probe (DNA) | Target (RNA) | Base Pair | Tm (°C) | ΔTm vs. C-I (°C) |

| 5'-d(CCT TCT C GTC CG)-3' | 3'-r(GGA AGA I CAG GC)-5' | C-I | 39 | - |

| 5'-d(CCT TCT m5s2C GTC CG)-3' | 3'-r(GGA AGA I CAG GC)-5' | m5s2C-I | 46 | +7 |

| 5'-d(CCT TCT C GTC CG)-3' | 3'-r(GGA AGA A CAG GC)-5' | C-A | 30 | - |

| 5'-d(CCT TCT m5s2C GTC CG)-3' | 3'-r(GGA AGA A CAG GC)-5' | m5s2C-A | 30 | 0 |

| 5'-d(CCT TCT C GTC CG)-3' | 3'-r(GGA AGA G CAG GC)-5' | C-G | 50 | - |

| 5'-d(CCT TCT m5s2C GTC CG)-3' | 3'-r(GGA AGA G CAG GC)-5' | m5s2C-G | 44 | -6 |

Data synthesized from Ohkubo et al. (2012). rsc.orgrsc.org The results show a significant stabilization of the duplex when this compound is paired with Inosine, compared to the natural Cytosine-Inosine pair. rsc.org

Table 2: Comparison of Melting Temperatures (Tm) for RNA/RNA Duplexes

This table shows the melting temperatures for duplexes formed between an RNA probe and an RNA target.

| Probe (RNA) | Target (RNA) | Base Pair | Tm (°C) | ΔTm vs. C-I (°C) |

| 5'-r(CCU UCU C GUC CG)-3' | 3'-r(GGA AGA I CAG GC)-5' | C-I | 59 | - |

| 5'-r(CCU UCU m5s2C GUC CG)-3' | 3'-r(GGA AGA I CAG GC)-5' | m5s2C-I | 65 | +6 |

| 5'-r(CCU UCU C GUC CG)-3' | 3'-r(GGA AGA A CAG GC)-5' | C-A | 48 | - |

| 5'-r(CCU UCU m5s2C GUC CG)-3' | 3'-r(GGA AGA A CAG GC)-5' | m5s2C-A | 52 | +4 |

| 5'-r(CCU UCU C GUC CG)-3' | 3'-r(GGA AGA G CAG GC)-5' | C-G | 67 | - |

| 5'-r(CCU UCU m5s2C GUC CG)-3' | 3'-r(GGA AGA G CAG GC)-5' | m5s2C-G | 64 | -3 |

Data synthesized from Ohkubo et al. (2012). rsc.orgrsc.org The stabilizing effect of the m5s2C-I pair is also evident in RNA-RNA duplexes, demonstrating its potential for applications involving RNA targets. rsc.org

Structure

3D Structure

Eigenschaften

CAS-Nummer |

7390-56-9 |

|---|---|

Molekularformel |

C5H7N3S |

Molekulargewicht |

141.20 g/mol |

IUPAC-Name |

6-amino-5-methyl-1H-pyrimidine-2-thione |

InChI |

InChI=1S/C5H7N3S/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9) |

InChI-Schlüssel |

AMWMJLDWNRVVIC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(NC(=S)N=C1)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 5 Methyl 2 Thiocytosine and Its Derivatives

Direct Synthesis Pathways

The most direct and common approach for the synthesis of 5-Methyl-2-thiocytosine involves the thionation of its oxygen-containing counterpart, 5-methylcytosine (B146107). This reaction specifically targets the C2-carbonyl group of the pyrimidine (B1678525) ring, replacing the oxygen atom with a sulfur atom to form the desired thiocarbonyl group.

This conversion is typically achieved using specialized thionating agents. Phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are the most frequently employed reagents for this type of transformation. The reaction generally involves heating 5-methylcytosine with the thionating agent in a high-boiling point solvent, such as pyridine (B92270) or dioxane. The choice of solvent and reaction conditions can be optimized to maximize the yield and purity of the final product. The underlying mechanism involves a nucleophilic attack by the carbonyl oxygen on the phosphorus atom of the reagent, followed by a series of intermediates that ultimately lead to the sulfur-for-oxygen exchange.

Table 1: Key Reagents in Direct Thionation of 5-Methylcytosine

| Starting Material | Thionating Agent | Product |

| 5-Methylcytosine | Lawesson's Reagent | This compound |

| 5-Methylcytosine | Phosphorus Pentasulfide (P₄S₁₀) | This compound |

Precursor-Based Derivatization Strategies

An alternative to direct thionation involves building the this compound molecule from other pyrimidine precursors or by constructing the ring system from acyclic components. These strategies offer flexibility, especially when specific substitutions are desired.

One common precursor-based approach starts with 2-thiocytosine (B14015). In this method, the pre-existing 2-thiopyrimidine ring is modified by introducing a methyl group at the C5 position. This can be accomplished through an electrophilic substitution reaction, although direct methylation of the C5 position can be challenging and may require specific activating groups or reaction conditions to achieve regioselectivity.

Another powerful strategy is the de novo synthesis of the pyrimidine ring through a cyclocondensation reaction. This involves reacting a three-carbon component with thiourea (B124793). For instance, a suitably substituted β-keto ester or a related compound can react with thiourea in the presence of a base (like sodium ethoxide) to form the heterocyclic ring of this compound in a single step. This method is highly versatile as it allows for the introduction of various substituents on the pyrimidine ring by choosing appropriately modified starting materials.

Table 2: Precursor-Based Synthesis Strategies

| Precursor(s) | Key Reaction Type | Description |

| 2-Thiocytosine | Electrophilic Substitution | Addition of a methyl group to the C5 position of the 2-thiocytosine ring. |

| Substituted β-keto ester + Thiourea | Cyclocondensation | Ring formation by reacting an acyclic carbonyl compound with thiourea to build the pyrimidine core. |

Synthesis of Nucleoside Analogues of this compound

The synthesis of nucleoside analogues, where the this compound base is attached to a sugar moiety (typically ribose or deoxyribose), is critical for creating compounds that can be incorporated into nucleic acids. wgtn.ac.nzuga.edu The standard and most widely used method for this is the Vorbrüggen glycosylation.

This procedure involves several steps:

Silylation of the Base : The this compound base is first treated with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS) or N,O-Bis(trimethylsilyl)acetamide (BSA). This step converts the acidic N-H protons into trimethylsilyl (B98337) (TMS) groups, making the base more soluble in organic solvents and activating it for the subsequent coupling reaction.

Preparation of the Sugar : The sugar component (e.g., ribose or deoxyribose) must be appropriately protected. All hydroxyl groups, except for the anomeric one, are blocked with protecting groups (like acetyl or benzoyl groups) to prevent side reactions. The anomeric carbon is typically activated as an acetate (B1210297) or a halide.

Coupling Reaction : The silylated base is then reacted with the protected and activated sugar in the presence of a Lewis acid catalyst, most commonly trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). This catalyst facilitates the formation of the N-glycosidic bond between the N1 position of the pyrimidine base and the C1' position of the sugar.

Deprotection : In the final step, the protecting groups are removed from the sugar moiety to yield the final nucleoside analogue.

This method provides good stereochemical control, typically resulting in the desired β-anomer, which is the configuration found in natural nucleosides.

Table 3: Components for Synthesis of Nucleoside Analogues via Vorbrüggen Glycosylation

| Component | Role | Common Examples |

| Pyrimidine Base | Heterocyclic core | This compound |

| Silylating Agent | Activates the base | Hexamethyldisilazane (HMDS), N,O-Bis(trimethylsilyl)acetamide (BSA) |

| Protected Sugar | Sugar backbone | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose |

| Lewis Acid Catalyst | Promotes C-N bond formation | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) |

Isotope Labeling Approaches for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule or to elucidate reaction mechanisms. wikipedia.org By replacing specific atoms in this compound with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or a radioactive isotope, researchers can monitor the compound's journey through complex systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

The introduction of isotopic labels is achieved by using labeled starting materials in one of the synthetic pathways described above. The choice of labeled precursor depends on the desired position of the isotope in the final molecule.

¹³C or ²H Labeling : To label the methyl group, the synthesis can start from 5-methylcytosine that has been prepared with a ¹³C- or ²H-labeled methyl group.

¹⁵N Labeling : For incorporating ¹⁵N into the pyrimidine ring, one could use ¹⁵N-labeled 5-methylcytosine as a precursor for thionation. Alternatively, in a de novo synthesis, ¹⁵N-labeled thiourea can be used in the cyclocondensation reaction.

³⁴S Labeling : To introduce a heavy sulfur isotope, a labeled thionating agent, such as phosphorus pentasulfide prepared with ³⁴S, would be used in the direct thionation pathway.

These labeling strategies provide essential tools for detailed biochemical and mechanistic investigations, allowing for precise tracking and analysis of this compound and its derivatives. researchgate.netresearchgate.net

Table 4: Isotope Labeling Strategies for this compound

| Desired Labeled Position | Synthetic Strategy | Labeled Precursor Required |

| 5-Methyl group (¹³C or ²H) | Direct Thionation | [methyl-¹³C]-5-Methylcytosine or [methyl-²H]-5-Methylcytosine |

| Pyrimidine Ring (¹⁵N) | Direct Thionation | ¹⁵N-labeled 5-Methylcytosine |

| Pyrimidine Ring (¹⁵N) | Cyclocondensation | ¹⁵N-labeled Thiourea |

| 2-Thio position (³⁴S) | Direct Thionation | Phosphorus pentasulfide (P₄³⁴S₁₀) |

Molecular Structure and Tautomerism Studies

Theoretical Investigations of Tautomeric Equilibria in 5-Methyl-2-thiocytosine

Theoretical studies have been instrumental in elucidating the tautomeric landscape of this compound. These investigations provide insights into the relative stabilities of its different forms and the electronic characteristics that govern its behavior.

Computational methods, such as the Complete Neglect of Differential Overlap (CNDO/2) and Density Functional Theory (DFT), have been employed to investigate the tautomeric equilibria of this compound. niscpr.res.inconicet.gov.arscience.gov

The CNDO/2 method, an all-valence electron semi-empirical approach, was used to study a series of tautomers of this compound. niscpr.res.in This method predicted that the substitution of sulfur at the 2-position shifts the tautomeric equilibrium towards the keto (thione) form. niscpr.res.in The study calculated the total energies of various tautomers, revealing their relative stabilities. niscpr.res.in

Table 1: Relative Energies of this compound Tautomers (CNDO/2)

| Tautomer Form | Description | Relative Energy (kcal/mol) |

|---|---|---|

| A | Amino-thione | 0.00 |

| B | Amino-thione | 4.00 |

| C | Enol-imine | - |

| D | Imine-thione | Higher energy |

| E | Imine-thione | Higher energy |

| F | Imine-thione | Higher energy |

Data sourced from a CNDO/2 molecular orbital study. niscpr.res.in

More advanced computational methods like DFT, often using functionals like B3LYP with various basis sets (e.g., 6-311++G**), have been utilized for more accurate predictions of molecular geometries, vibrational frequencies, and electronic properties of thiocytosine and its derivatives. researchgate.netwalshmedicalmedia.com These methods provide a more detailed understanding of the factors influencing tautomer stability.

The electronic structure of this compound tautomers has been analyzed through charge density calculations. niscpr.res.in The CNDO/2 method was used to obtain the total charges and π-charges on the heavy atoms of the most stable tautomer. niscpr.res.in

The substitution of a sulfur atom at the C-2 position significantly influences the charge distribution within the molecule. niscpr.res.in In the most stable thione form of this compound, the sulfur atom carries a substantial negative charge. niscpr.res.in This, in turn, affects the charges on the neighboring nitrogen atoms (N1 and N3), which experience a decrease in negative charge compared to their oxygen-containing counterparts. mdpi.com The methyl group at the 5-position also influences the electronic environment, though its steric effect is somewhat buffered and does not extend significantly to the N-3 position. niscpr.res.in

Table 2: Total Charges and π-Charges on Heavy Atoms of the Most Stable Tautomer of this compound (CNDO/2)

| Atom | Total Charge | π-Charge |

|---|---|---|

| N-1 | -0.211 | 1.583 |

| C-2 | 0.174 | 0.821 |

| N-3 | -0.252 | 1.638 |

| C-4 | 0.231 | 0.778 |

| C-5 | -0.065 | 1.058 |

| C-6 | 0.081 | 0.902 |

| S-7 | -0.564 | 1.839 |

| N-8 | -0.222 | 1.849 |

| C-9 | 0.071 | 0.982 |

Data sourced from a CNDO/2 molecular orbital study. niscpr.res.in

Conformational analysis focuses on the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. nobelprize.orgpressbooks.pub For this compound, a key aspect is the rotation of the exocyclic amino group.

Theoretical calculations have been performed to estimate the barrier to rotation of the amino group about the exocyclic C-N bond. niscpr.res.in The energy of the most stable tautomer was calculated as a function of the rotational angle. The energy difference between the planar conformation and the transition state (where the amino group is perpendicular to the ring) provides the rotational barrier. niscpr.res.in This barrier gives an indication of the flexibility of the amino group and the energy required to change its orientation. For some related thiazolidine-4-ones, these rotational barriers have been determined to be in the range of 96.2 to 115.2 kJ/mol. nih.gov

Experimental Probes of Tautomeric Forms

While theoretical studies provide valuable predictions, experimental techniques are essential for confirming the presence and relative populations of different tautomers in various environments. Techniques such as infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) are powerful tools for this purpose. mdpi.comresearchgate.netnih.gov

For the related compound 2-thiocytosine (B14015), IR spectroscopy in inert gas matrices has detected several amino-thiol tautomeric forms. mdpi.com However, in the solid state (KBr pellets and polycrystalline films), only the amino-thione tautomer is observed. mdpi.com This highlights the significant influence of the environment on tautomeric equilibrium. Experimental studies on various cytosine derivatives have utilized UV irradiation and NMR to investigate tautomerization processes. nih.govresearchgate.net These experimental approaches, in conjunction with theoretical calculations, provide a comprehensive understanding of the tautomeric behavior of this compound and related compounds.

Electronic Properties and Radical Chemistry

Formation and Characterization of Radical Species Involving 5-Methyl-2-thiocytosine

When subjected to ionizing radiation, this compound (5-MTC) readily forms sulfur-centered radical species. These radicals have been extensively studied using computational and experimental techniques, primarily through Density Functional Theory (DFT) and Electron Paramagnetic Resonance (EPR) spectroscopy.

The primary mechanism for the formation of sulfur-centered radicals in 5-MTC involves one-electron oxidation. This process leads to the generation of a radical cation (Radical I), where the positive charge and the unpaired electron are largely localized on the sulfur atom due to its lower electronegativity compared to oxygen.

Subsequent to the initial oxidation, a neutral radical of cationic origin (Radical II) can be formed. The formation of this second species is proposed to occur through a deprotonation event, likely from the N1 position, influenced by the surrounding crystalline environment. tandfonline.com The presence of these two distinct radical species has been identified in studies of 5-methylcytosine (B146107) hemihydrate crystals doped with 5-MTC. tandfonline.com

The distribution of the unpaired electron spin density across the radical species is a key indicator of its electronic structure and reactivity. In the case of 5-MTC radicals, DFT calculations reveal a significant localization of spin density on the sulfur atom.

In the radical cation (Radical I), a substantial portion of the spin density resides on the sulfur atom. This distribution changes significantly in the neutral radical (Radical II), where the spin density is more delocalized across the pyrimidine (B1678525) ring. tandfonline.com This difference in spin density localization highlights the profound impact of the protonation state on the electronic configuration of the radical.

| Radical Species | Atom | Calculated Spin Density |

|---|---|---|

| Radical I (Cation) | S | ~0.6-0.7 |

| Radical I (Cation) | N1 | ~0.1-0.2 |

| Radical I (Cation) | C4 | ~0.1-0.2 |

| Radical II (Neutral) | S | ~0.4-0.5 |

| Radical II (Neutral) | N1 | ~0.2-0.3 |

| Radical II (Neutral) | C5 | ~0.1-0.2 |

Note: The spin density values are approximate and based on computational studies. The exact values can vary depending on the theoretical model and the surrounding environment.

The g-tensor is a crucial parameter obtained from EPR spectroscopy that provides information about the electronic structure and the local environment of a radical. For sulfur-centered radicals, the g-tensor values are typically anisotropic and deviate significantly from the free electron g-value (2.0023).

Theoretical calculations of the g-tensor for the radical species of 5-MTC have been performed and compared with experimental data obtained from EPR studies of irradiated single crystals. tandfonline.com The principal values of the g-tensor are sensitive to the orientation of the radical within the crystal lattice. The good agreement between the calculated and experimental g-tensor eigenvectors validates the proposed structures of the radical species. tandfonline.com

| Radical Species | g-Tensor Parameter | Calculated Principal Values | Experimental Verification |

|---|---|---|---|

| Radical I (Cation) | g_xx | ~2.003 | Consistent with EPR spectral analysis of irradiated doped crystals |

| Radical I (Cation) | g_yy | ~2.010 | |

| Radical I (Cation) | g_zz | ~2.060 | |

| Radical II (Neutral) | g_xx | ~2.002 | Consistent with EPR spectral analysis of irradiated doped crystals |

| Radical II (Neutral) | g_yy | ~2.008 | |

| Radical II (Neutral) | g_zz | ~2.045 |

Note: The g-tensor values are illustrative and derived from computational and experimental studies. The exact values are dependent on the specific crystalline environment and experimental conditions.

Charge Transfer and Radical Stabilization Phenomena in Crystalline Environments

In a crystalline lattice, the behavior of radical species is significantly influenced by intermolecular interactions. For 5-MTC doped into a host crystal like 5-methylcytosine hemihydrate, charge transfer processes play a crucial role in the formation and stabilization of radicals. tandfonline.com

Upon irradiation, electron holes (positive charges) can be generated within the host lattice. These holes can then migrate through the crystal until they are trapped by a 5-MTC molecule, which has a lower ionization potential than the host molecule. This process of hole transfer is a key step in the formation of the 5-MTC radical cation. tandfonline.com

The crystalline environment also contributes to the stabilization of the formed radicals. Intermolecular hydrogen bonding and stacking interactions can help to delocalize the charge and spin density, thereby increasing the lifetime of the radical species. The specific arrangement of molecules in the crystal dictates the efficiency of both charge transfer and radical stabilization.

Radiation Energy Trapping Properties of Thioanalogues

Thioanalogues of nucleic acid bases, including 2-thiocytosine (B14015) and its derivatives, are known to act as effective traps for radiation energy. nih.gov This property stems from the presence of the sulfur atom, which, as mentioned, has a lower ionization potential than oxygen.

When a crystalline system containing a thioanalogue as an impurity is exposed to ionizing radiation, the energy is initially absorbed by the bulk material (the host crystal). This energy can then migrate through the crystal lattice in the form of excitons or charge carriers (electrons and holes). The thioanalogue molecules, acting as energy sinks, can efficiently capture this migrating energy, leading to their preferential ionization and the formation of sulfur-centered radicals. nih.gov This mechanism effectively channels the damaging effects of radiation to the thio-substituted molecules, thereby offering a degree of protection to the surrounding native molecules. Studies on cytosine hydrochloride crystals doped with thiocytosine have demonstrated this long-range energy transfer, where the thiocytosine molecules in conjunction with chloride ions act as hole traps. nih.gov

Supramolecular Chemistry and Self Assembly

Hydrogen Bonding Networks in 5-Methyl-2-thiocytosine Crystal Lattices

In the solid state, this compound, much like its parent compound 2-thiocytosine (B14015), engages in extensive hydrogen bonding to form stable crystal lattices. The primary sites for hydrogen bonding are the exocyclic amino group (-NH2), the endocyclic nitrogen atoms (N1-H and N3), and the thiocarbonyl group (C=S). The replacement of the oxygen atom in 5-methylcytosine (B146107) with a sulfur atom modifies the hydrogen bonding capabilities. While the thiocarbonyl group is a poorer hydrogen bond acceptor than a carbonyl group, it still participates in intermolecular interactions.

Studies on the closely related 2-thiocytosine (2-TC) reveal complex H-bonding networks. nih.govnih.gov The N1-H and the exocyclic N4-H groups act as hydrogen bond donors, while the N3 atom and the S2 atom act as acceptors. This allows for the formation of characteristic base-pairing motifs and extended networks. In the crystal lattice of 2-thiocytosine, molecules are often linked into ribbon or sheet-like structures. The introduction of a methyl group at the C5 position in this compound can influence this network by introducing steric effects and modifying the electronic distribution in the pyrimidine (B1678525) ring, potentially altering the geometry and strength of the hydrogen bonds. Theoretical studies combining density functional theory (DFT) with experimental data from techniques like 1H-14N NMR-NQR double resonance (NQDR) have been crucial in elucidating these complex hydrogen-bonding patterns in solid 2-thiocytosine. nih.govnih.gov

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor Group | Acceptor Group | Type of Interaction |

|---|---|---|

| N1-H | N3 (of adjacent molecule) | N-H···N |

| N4-H (amino) | S2 (of adjacent molecule) | N-H···S |

| N4-H (amino) | N3 (of adjacent molecule) | N-H···N |

Molecular Packing and Intermolecular Interactions

The substitution of oxygen with sulfur in 2-thiocytosine leads to changes in molecular aggregation when compared to canonical cytosine. nih.gov The larger size of the sulfur atom affects the packing efficiency and the geometry of the crystal lattice. The π-systems of the heterocyclic rings can stack upon each other, contributing to the stability of the crystal. The methyl group at the C5 position adds a hydrophobic character to that edge of the molecule, which can influence how molecules pack and interact with each other in the solid state. This can lead to the formation of specific channels or layers within the crystal structure, depending on the crystallization conditions. The combination of these interactions dictates the final three-dimensional architecture of the crystal.

Table 2: Key Intermolecular Interactions and Their Typical Energies

| Interaction Type | Description | Typical Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bond | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another electronegative atom. | ~1-5 |

| π-π Stacking | Non-covalent interaction between aromatic rings. | ~1-3 |

Engineering Supramolecular Assemblies Incorporating Thio-Nucleobases

The predictable recognition and self-assembly properties of nucleobases have been widely exploited to engineer a vast array of supramolecular structures. nih.govrsc.org Thio-nucleobases, including derivatives of 2-thiocytosine, are valuable components in this field due to their unique electronic and steric properties. They can be incorporated into various molecular building blocks, such as polymers, peptides (forming nucleopeptides), and other organic scaffolds, to direct their assembly into desired nanostructures like nanofibers, gels, and micelles. thno.orgmdpi.com

The process involves designing molecules that contain thio-nucleobase recognition sites. The self-assembly is then driven by the formation of specific hydrogen bonds and other non-covalent interactions between these units. acs.org For example, polymers functionalized with thio-nucleobases can self-assemble through complementary base-pairing interactions, leading to the formation of complex, hierarchical structures. nih.gov The use of thio-derivatives can introduce different functionalities, such as responsiveness to external stimuli (e.g., pH, temperature) or altered binding affinities compared to their canonical counterparts. acs.org This allows for the fine-tuning of the properties of the resulting supramolecular materials for applications in areas like biomaterials and nanotechnology. mdpi.com

Influence of Thiolation on Self-Assembly Motifs

The replacement of a carbonyl oxygen with a thiocarbonyl sulfur, known as thiolation, has a profound impact on the self-assembly behavior of nucleobases. nih.gov This single-atom substitution alters several key properties that govern intermolecular interactions.

Hydrogen Bonding: The sulfur atom in 2-thiocytosine is a weaker hydrogen bond acceptor than the oxygen atom in cytosine. This modification changes the strength and geometry of hydrogen-bonding patterns, which can lead to different self-assembly motifs and crystal packing arrangements. nih.govnih.gov

Electronic Properties: Sulfur is less electronegative than oxygen, and the C=S bond has different electronic characteristics than the C=O bond. This affects the electron distribution within the aromatic ring and can influence π-π stacking interactions. Thionation is known to enhance intersystem crossing in the photophysics of these molecules, a property stemming from these electronic changes. rsc.orgrsc.org

These changes mean that thiolated nucleobases can form structures that are not accessible to their canonical oxygen-containing analogues. For instance, the altered hydrogen-bond network in solid 2-thiocytosine compared to cytosine demonstrates how thiolation directly influences the supramolecular aggregation pattern. nih.gov This ability to modulate self-assembly by simple atomic substitution makes thiolation a powerful tool in the design of novel supramolecular materials.

Interactions with Nucleic Acids and Molecular Recognition

Impact of 5-Methyl-2-thiocytosine on DNA/RNA Structure and Conformation

The dual modification of methylation at the 5-position and thiolation at the 2-position of the cytosine ring introduces distinct steric and electronic properties that perturb the standard conformational and pairing behaviors of the nucleobase.

Research into DNA and 2'-OMe-RNA probes containing 5-methyl-2-thiocytidine (B13357519) (m⁵s²C) has revealed significant alterations in base-pairing stability and selectivity. rsc.orgrsc.org Probes containing m⁵s²C exhibit a remarkable ability to bind selectively and strongly to corresponding RNA targets that contain inosine (B1671953) (I) residues. rsc.orgrsc.org This enhanced affinity is attributed to the significant stacking effect and the steric hindrance provided by the 2-thiocarbonyl group. rsc.orgrsc.org

The stability of duplexes containing m⁵s²C is highly dependent on its pairing partner. In studies measuring the melting temperature (Tₘ) of DNA duplexes, the m⁵s²C-I base pair was found to be significantly more stable than pairs with other natural bases. rsc.org This modification effectively reverses the typical stability trend observed with canonical cytosine. While for cytosine the stability is C–G > C–I > C–A, for this compound the trend becomes m⁵s²C–I > m⁵s²C–G > m⁵s²C–A. rsc.org This specific and high-stability pairing with inosine suggests a potential application for m⁵s²C in probes designed to detect adenosine-to-inosine (A-to-I) RNA editing events. rsc.org

| Probe Sequence (DNA) | Target Sequence (RNA) | Base Pair at Variable Site | Tₘ (°C) | ΔTₘ vs. m⁵s²C-A (°C) |

|---|---|---|---|---|

| 5'-d(GCTAGTATC ATAGTC)-3' | 3'-r(CGAUCAUAA U AUCAG)-5' | C-A | 40 | - |

| 5'-d(GCTAGTATC ATAGTC)-3' | 3'-r(CGAUCAUAI U AUCAG)-5' | C-I | 44 | +4 |

| 5'-d(GCTAGTATm⁵s²C ATAGTC)-3' | 3'-r(CGAUCAUAA U AUCAG)-5' | m⁵s²C-A | 29 | - |

| 5'-d(GCTAGTATm⁵s²C ATAGTC)-3' | 3'-r(CGAUCAUAI U AUCAG)-5' | m⁵s²C-I | 45 | +16 |

| 5'-d(GCTAGTATm⁵s²C ATAGTC)-3' | 3'-r(CGAUCAUAG U AUCAG)-5' | m⁵s²C-G | 44 | +15 |

Data derived from research on DNA probes hybridizing with RNA targets, illustrating the change in duplex stability (Tₘ) upon substitution. The ΔTₘ highlights the preferential binding to Inosine (I) and Guanine (G) over Adenine (A) when this compound (m⁵s²C) is the pairing base. rsc.org

While modifications such as 5-methylcytosine (B146107) are known to influence the local structure and flexibility of the DNA double helix, specific data detailing the quantitative effects of this compound on helical parameters (e.g., roll, slide, twist, inclination) in DNA duplexes are not extensively documented in the available literature. Such modifications would be expected to induce local perturbations due to the increased size of the sulfur atom compared to oxygen and the altered electronic distribution, but precise crystallographic or NMR studies are required for a definitive analysis.

Molecular Mechanisms of Interaction with Biological Targets

The unique chemical nature of this compound suggests that it would interact differently with cellular machinery compared to canonical cytosine or its individually modified counterparts.

Specific studies detailing the direct interaction of this compound with enzymes such as DNA methyltransferases or DNA deaminases are limited. However, knowledge of related modifications provides context. For the related 2-thiocytidine (B84405) (s²C) modification in bacterial tRNA, the TtcA protein has been identified as essential for the thiolation process, indicating a specific enzyme-substrate interaction is necessary to incorporate the sulfur atom. nih.gov

Enzymes like DNA deaminases, which catalyze the conversion of cytosine to uracil, are known to have their activity modulated by substitutions on the cytosine ring. For example, some deaminases can act on 5-methylcytosine. plos.org How the additional 2-thio modification would affect recognition and catalysis by these enzymes has not been fully elucidated. Similarly, DNA methyltransferases that add a methyl group to the C5 position of cytosine would need to be evaluated for their ability to recognize a pre-modified 2-thiocytosine (B14015) substrate.

There is currently a lack of direct evidence from the conducted searches describing a role for this compound in the modulation of epigenetic pathways. The field of epigenetics extensively studies 5-methylcytosine (5mC) as a primary mark for gene silencing and its subsequent oxidation products (e.g., 5-hydroxymethylcytosine) as intermediates in DNA demethylation pathways. nih.govwikipedia.org These processes involve a complex interplay of "writer" enzymes (like DNMTs), "eraser" enzymes (like TETs), and "reader" proteins that recognize the specific modification and elicit a downstream effect. nih.gov Whether this compound could be written, read, or erased by this machinery, or if it could act as an inhibitor or alternative substrate, remains an open area for future investigation.

Use as Molecular Probes and Labels in Nucleic Acid Studies

The 2-thiocarbonyl group of this compound makes it a potent photoactivated crosslinking agent. nih.gov Thionucleosides, including 2-thiocytosine derivatives, are preferred reagents for short-range (~3 Å) crosslinking studies in nucleic acids due to their high reactivity upon irradiation with ultraviolet (UV) light. nih.gov The absorption of UV light excites the thiocarbonyl group, promoting it to a reactive triplet state. researchgate.netarxiv.org This excited state can then form covalent bonds, or crosslinks, with adjacent molecules, including other nucleic acid strands or interacting proteins. nih.govnih.gov

This photo-crosslinking capability is invaluable for capturing transient interactions within or between biomolecules. The process is highly specific in that the crosslink forms only at the location of the thionucleoside and only upon UV irradiation. nih.gov The formation of a covalent bond provides a stable snapshot of molecular interactions that can then be analyzed. nih.gov Furthermore, the sensitivity of the electronic states of thiobases to their surrounding microenvironment makes them effective photolabeling agents. acs.org While the 5-methyl group itself can influence the rate and selectivity of photocrosslinking reactions, the primary photoreactivity is conferred by the sulfur atom at the C2 position. nih.gov The interactions of the thiocarbonyl group with its environment, such as surrounding water molecules, can influence the photodeactivation pathways, which is a key aspect of its function as a photo-probe. researchgate.netarxiv.org

Once integrated into a nucleic acid strand, the photo-crosslinking ability of the this compound residue can be used to identify neighboring strands or binding proteins. nih.gov By irradiating the sample with UV light and analyzing the resulting crosslinked products, researchers can deduce precise distance constraints and map the three-dimensional architecture of nucleic acid complexes. nih.gov For example, demonstrating analogous crosslinks between structurally distinct RNAs can provide strong evidence for the validity and functional importance of a particular structural arrangement. nih.gov

Additionally, the 5-methyl group itself influences the local structure and dynamics of DNA. nih.gov 5-Methyl-cytosine is known to stabilize DNA duplexes, and this property, combined with the photoreactive potential of the 2-thio modification, makes this compound a specialized probe for investigating the structure and dynamics of methylated DNA regions. nih.gov The ability to generate a covalent link allows for the isolation and identification of molecules that interact specifically with these modified sites, providing critical insights into nucleic acid organization and recognition. nih.gov

Advanced Analytical and Spectroscopic Methodologies for 5 Methyl 2 Thiocytosine Research

Chromatographic and Mass Spectrometric Techniques (e.g., HPLC-MS, GC-MS, RP-HPLC)

Chromatographic techniques coupled with mass spectrometry are powerful tools for the separation, identification, and quantification of modified nucleobases like 5-Methyl-2-thiocytosine from complex biological matrices.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) , particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity. nih.govspringernature.com While direct studies on this compound are limited, methods developed for the closely related 5-methylcytosine (B146107) (5mC) demonstrate the potential of this technique. For instance, a highly sensitive LC-MS/MS method utilizing online solid-phase extraction (SPE) has been developed for the simultaneous measurement of 5mC and 5-methyl-2'-deoxycytidine (B118692) (5-medC) in urine, achieving detection limits in the picogram range. nih.gov This approach involves enzymatic hydrolysis of DNA to single nucleosides, followed by chromatographic separation and detection, allowing for precise quantification. springernature.com The workflow typically includes robust sample preparation to generate single nucleosides from genomic DNA, followed by direct LC-MS/MS analysis. springernature.com

Gas Chromatography-Mass Spectrometry (GC-MS) provides another avenue for analysis. For the analysis of non-volatile compounds like nucleobases, derivatization is required to increase their volatility. A GC-MS method with multiple specific ion monitoring has been successfully developed for the detection of 5-methylcytosine. capes.gov.br This involves the formation of trimethylsilyl (B98337) derivatives from DNA hydrolysates, which are then separated by isothermal elution on a suitable column and detected by monitoring specific ions in the mass spectrometer. capes.gov.br This technique allows for the sensitive detection of 5-methylcytosine and the quantification of its ratio to cytosine. capes.gov.br The analysis of mass spectral fragmentation patterns is crucial for structural assignment. scirp.org

The table below summarizes typical parameters used in LC-MS/MS analysis of modified cytosine derivatives, which are adaptable for this compound.

| Parameter | Description | Example Value/Setting |

| Column | Stationary phase for separation | 5% phenyl polymethylsiloxane fused-silica capillary column (for GC-MS) nih.gov |

| Mobile Phase | Solvents used for elution in HPLC | Gradient with 10 mM ammonium (B1175870) acetate (B1210297) (pH 4.0) and acetonitrile (B52724) nih.gov |

| Ionization Mode | Method for generating ions | Negative-ion chemical ionization (for GC-MS) mdpi.com |

| MS Detection | Mass analysis mode | Tandem Mass Spectrometry (MS/MS) nih.govnih.gov or Multiple Specific Ion Monitoring capes.gov.br |

| Detection Limit | Lowest detectable amount | 1.2 pg for 5-methylcytosine nih.gov |

Nuclear Magnetic Resonance (NMR) and Nuclear Quadrupole Double Resonance (NQDR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the structure of organic compounds in solution. msu.edu It leverages the magnetic properties of atomic nuclei with non-zero spin, such as ¹H and ¹³C, to provide detailed information about molecular structure, connectivity, and dynamics. msu.edulibretexts.org

For compounds like this compound, NMR can be used to:

Confirm Molecular Structure: By analyzing chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra. The dispersion of ¹³C chemical shifts is particularly useful, as it is nearly twenty times greater than for protons, often allowing every structurally distinct carbon atom to produce a separate signal. msu.edu

Study Tautomeric Equilibria: NMR can distinguish between different tautomeric forms (e.g., the thione and thiol forms of this compound) if their exchange rate is slow on the NMR timescale.

Analyze Conformation and Dynamics: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space information about proton proximities, helping to determine the three-dimensional structure and conformational dynamics. nih.gov

The chemical shift of a nucleus is highly sensitive to its local electronic environment. mpgcamb.com For reference, tetramethylsilane (B1202638) (TMS) is commonly used, and its signal is set to 0 ppm. mpgcamb.com The presence of electronegative atoms and aromatic rings in this compound will influence the chemical shifts of its protons and carbons.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals and many transition metal ions. researchgate.netresearchgate.netyoutube.com This makes it an invaluable tool for studying radical species of this compound, which can be formed, for example, through irradiation.

When single crystals containing thiopyrimidines are irradiated, sulfur-centered radicals are often formed. researchgate.net EPR spectroscopy can characterize these radicals by analyzing the g-tensor and hyperfine coupling tensors, which provide information about the electronic structure and the interaction of the unpaired electron with nearby magnetic nuclei. researchgate.net

Key findings from EPR studies on related thiocytosines include:

Identification of Sulfur-Centered Radicals: In irradiated crystals of cytosine monohydrate doped with 2-thiocytosine (B14015), the electron-loss radicals were found to be associated with the thiocytosine molecules. researchgate.net A DFT study on radicals formed in a 5-methylcytosine crystal doped with this compound proposed structures for a radical cation and a neutral radical of cationic origin. researchgate.net

g-Tensor Analysis: Sulfur-centered radicals typically exhibit a significantly higher g-value compared to carbon-centered radicals, which aids in their identification. researchgate.net

Hyperfine Coupling: Electron-nuclear double resonance (ENDOR), a high-resolution variant of EPR, can resolve very small hyperfine couplings to nearby protons, allowing for a detailed mapping of the unpaired electron's wave function and the precise location of the radical center. researchgate.net

The spin trapping technique can also be employed, where a short-lived radical reacts with a spin trap (a nitrone or nitroso compound) to form a more stable nitroxide radical adduct that can be readily detected by EPR. researchgate.netnih.gov

Vibrational Spectroscopy (IR, Raman) for Structural Elucidation and Tautomer Identification

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. youtube.com These techniques are complementary and provide a molecular fingerprint that is unique to the compound's structure, making them essential for structural elucidation and the identification of functional groups. ksu.edu.samsu.edu

For this compound, vibrational spectroscopy is particularly useful for:

Identifying Functional Groups: Characteristic stretching and bending vibrations for groups such as N-H, C=S, C=C, and C-N can be identified. iosrjournals.orgmdpi.com The region from 4000 to 1450 cm⁻¹ is often called the group frequency region, where vibrations are typically localized to specific diatomic units. msu.edu

Distinguishing Tautomers: The tautomeric equilibrium between the thione and thiol forms of 2-thiocytosine derivatives is a key area of investigation. rsc.org These tautomers possess distinct vibrational signatures. For example, the thione form will exhibit a characteristic C=S stretching vibration, while the thiol form will show a S-H stretching mode. The photophysics of 2-thiocytosine have been shown to be tautomer-specific. rsc.orgrsc.org

Resonance Raman (RR) spectroscopy can be used to selectively enhance the vibrational modes of a chromophore by tuning the excitation laser wavelength to coincide with an electronic transition, which is useful for studying specific parts of a molecule. encyclopedia.pub

The table below shows representative vibrational modes and their expected frequency ranges.

| Vibrational Mode | Description | Approximate Frequency (cm⁻¹) |

| O-H/N-H Stretching | Stretching of single bonds to hydrogen | 3200 - 3600 |

| C-H Stretching | Aromatic and methyl C-H stretches | 2900 - 3100 |

| C=O/C=N/C=C Stretching | Double bond stretching region | 1500 - 1700 |

| C=S Stretching | Thiocarbonyl group stretch | 1050 - 1250 |

| Fingerprint Region | Complex skeletal vibrations | 600 - 1450 |

Electrochemical Methods for Quantitative Analysis (e.g., Voltammetry, Coulometric Titration)

Electrochemical methods measure the current or potential changes resulting from redox reactions of a substance, providing a means for highly sensitive quantitative analysis. libretexts.org Voltammetric techniques, such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV), are particularly well-suited for the analysis of electroactive species like this compound.

Studies on the closely related 5-methylcytosine have demonstrated the utility of these methods:

Quantitative Detection: DPV and SWV have been used to investigate the electrochemical behavior of 5-methylcytosine at various pH levels using disposable electrodes. rsc.org

Simultaneous Analysis: An electrochemical method using a cathodically pre-treated boron-doped diamond electrode (BDDE) was developed for the simultaneous determination of 7-methylguanine (B141273) and 5-methylcytosine. nih.gov The two compounds exhibited well-separated anodic peak potentials in DPV, allowing for their individual quantification in a mixture. nih.gov

Detection of DNA Methylation: Electrochemical approaches can detect subtle structural changes in DNA oligomers induced by the presence of 5-methylcytosine, offering a potential route for monitoring epigenetic modifications. researchgate.net

Key parameters from a voltammetric study for the simultaneous detection of 5-methylcytosine (5-mCyt) and 7-methylguanine (7-mGua) are summarized below. nih.gov

| Parameter | 7-methylguanine (7-mGua) | 5-methylcytosine (5-mCyt) |

| Technique | Differential Pulse Voltammetry (DPV) | Differential Pulse Voltammetry (DPV) |

| Electrode | Boron-Doped Diamond Electrode (BDDE) | Boron-Doped Diamond Electrode (BDDE) |

| pH | 4.5 | 4.5 |

| Anodic Peak Potential (E) | 1.04 V | 1.37 V |

| Concentration Range | 0.50 - 5.00 µmol L⁻¹ | 3.00 - 25.00 µmol L⁻¹ |

| Detection Limit | 0.27 µmol L⁻¹ | 1.69 µmol L⁻¹ |

Computational Spectroscopy and Theoretical Spectral Assignments

Computational spectroscopy employs quantum chemical calculations to predict and interpret experimental spectra. These theoretical methods are crucial for assigning complex spectra, understanding the underlying electronic and structural properties of molecules, and investigating species that are difficult to study experimentally.

For this compound and related compounds, computational approaches are used to:

Assign Vibrational Spectra: Density Functional Theory (DFT) calculations are widely used to compute harmonic and anharmonic vibrational frequencies. mdpi.com These calculated frequencies, when scaled appropriately, can be compared with experimental IR and Raman spectra to provide a definitive assignment for each vibrational mode. acs.orgnih.gov

Predict EPR Parameters: DFT methods can calculate the g-tensors and spin density distributions for radical species. researchgate.net Comparing these theoretical values with experimental data is essential for confirming the structure of a radical center and understanding its electronic properties. researchgate.net

Analyze Electronic Spectra: High-level ab initio calculations, such as complete active space second-order perturbation theory (CASPT2), are used to calculate vertical excitation energies and assign absorption bands in UV-Vis spectra. acs.orgresearchgate.net These calculations help rationalize solvatochromic effects (shifts in spectra due to the solvent) by considering both general solvent polarity and specific solute-solvent interactions like hydrogen bonding. acs.orgresearchgate.net

Determine Tautomer Stability: Quantum chemical calculations can determine the relative energies of different tautomers, predicting which form is most stable in the gas phase or in different solvents. acs.orgresearchgate.net This is critical for interpreting spectra where multiple tautomers may be present.

Future Research Directions and Emerging Applications in Chemical Biology

Design and Synthesis of Novel 5-Methyl-2-thiocytosine Derivatives with Enhanced Properties

The future development of this compound as a tool in chemical biology is intrinsically linked to the ability to synthesize novel derivatives with tailored and enhanced properties. While the core scaffold can be synthesized through established methods such as the cyclocondensation of N-substituted thioureas with functionalized esters, future research will focus on expanding the chemical space of its derivatives. researchgate.netacs.org

Strategic derivatization can be pursued to achieve several key objectives:

Modulation of Physicochemical Properties: The addition of functional groups can fine-tune solubility, lipophilicity, and electronic properties. For instance, the introduction of sulfonamide groups, a common strategy for derivatizing 2-thiouracils, could be adapted to the this compound scaffold to alter its biological activity and targeting capabilities. mdpi.commdpi.comresearchgate.net

Introduction of Reporter Groups: A significant area of development will be the covalent attachment of fluorescent moieties or other spectroscopic probes. Synthetic strategies could be designed to create derivatives that are inherently fluorescent or that can be easily conjugated to fluorophores, enabling their use in advanced imaging and sensing applications. nih.govnih.gov By analogy with other fluorescent cytosine analogues, these new derivatives could serve as environment-sensitive probes within nucleic acid structures. bohrium.comnih.gov

Attachment of Reactive Handles: The incorporation of bioorthogonal handles, such as alkynes or azides, would allow for the specific chemical ligation of this compound-containing nucleic acids to other molecules of interest, such as proteins or surfaces, using click chemistry.

Future synthetic efforts will likely employ modern techniques, including microwave-assisted synthesis, to improve reaction efficiency and yield. researchgate.nettandfonline.com The exploration of radical substitution reactions could also provide novel pathways for the functionalization of the pyrimidine (B1678525) ring. uhmreactiondynamics.orgrsc.org The creation of a diverse library of these derivatives is a critical first step toward unlocking their full potential as research tools and therapeutic leads.

Advanced Computational Modeling of Complex Biological Systems

Computational chemistry and molecular modeling are indispensable tools for predicting and understanding the behavior of modified nucleobases within complex biological systems. For this compound, computational approaches can provide insights that are difficult to obtain through experimental methods alone.

Quantum chemical studies, particularly using Density Functional Theory (DFT), have already been applied to the parent compound, 2-thiocytosine (B14015), to understand its structure, tautomerism, and hydrogen-bonding patterns. nih.govnih.govdocumentsdelivered.com These studies reveal that the substitution of oxygen with sulfur significantly alters the molecule's electronic distribution and intermolecular interactions. nih.gov Future research will extend these analyses to this compound, investigating how the additional methyl group influences these properties. Such calculations are crucial for understanding how the nucleobase will be recognized by enzymes and how it will interact with neighboring bases in a DNA or RNA duplex. nih.gov

A major future direction will be the use of molecular dynamics (MD) simulations to study nucleic acids containing this compound. wesleyan.edunih.govnih.gov MD simulations can model the dynamic behavior of DNA and RNA duplexes at an atomic level, revealing how the modified base affects:

Solvent Interactions and Hydration: The altered hydrogen-bonding capacity of the thiocarbonyl group will change the pattern of water molecules in the major and minor grooves, which can be modeled through simulation.

Protein-Nucleic Acid Recognition: MD simulations can be used to model the interaction of DNA containing this compound with proteins like DNA methyltransferases, polymerases, or repair enzymes. This can help predict whether the modification will be recognized, replicated, or excised, providing a rationale for its biological effects.

These computational approaches will be essential for guiding the design of new derivatives and for interpreting experimental data, accelerating the development of this compound-based tools.

Development of New Tools for Probing Nucleic Acid Dynamics

The unique photochemical properties of thionated nucleobases make them excellent candidates for development as probes of nucleic acid structure and dynamics. The substitution of the C2-carbonyl with a thiocarbonyl red-shifts the UV absorption spectrum and enhances the efficiency of intersystem crossing to the triplet state upon photoexcitation. nih.govrsc.orgnih.gov These properties can be harnessed to create powerful new tools for chemical biology.

One of the most promising applications is in photocrosslinking studies. Upon irradiation with UVA light, thionated pyrimidines can form covalent crosslinks with adjacent pyrimidine bases. nih.govresearchgate.net This property can be exploited to:

Map Nucleic Acid-Protein Interactions: By incorporating a this compound derivative into a specific DNA or RNA sequence, researchers can irradiate a nucleic acid-protein complex to form a covalent bond at the point of contact. Subsequent analysis can identify the precise binding site of the protein.

Trap Transient Nucleic Acid Conformations: Photocrosslinking can be used to "freeze" transient or unstable nucleic acid structures, such as DNA hairpins, junctions, or triplexes, allowing for their structural characterization. mdpi.com

Another emerging area is the development of fluorescent analogues . While this compound itself is not strongly fluorescent, it serves as a scaffold for the synthesis of derivatives with enhanced emissive properties. nih.govnih.gov These fluorescent probes could be incorporated into oligonucleotides to monitor real-time conformational changes, such as DNA melting, protein binding, or the formation of non-canonical structures like i-motifs, without the need for bulky external dyes that can perturb the system. bohrium.com The development of such intrinsic probes is a significant goal in nucleic acid research.

Exploration of Self-Assembling Systems for Advanced Materials

Supramolecular chemistry, which relies on non-covalent interactions to build higher-order structures, is a rapidly growing field. Nucleobases are excellent building blocks for self-assembly due to their specific and directional hydrogen-bonding capabilities. nih.govnih.gov this compound offers unique opportunities in this area because the substitution of a carbonyl oxygen with a sulfur atom alters the hydrogen-bonding motifs. Specifically, it can participate in N-H···S hydrogen bonds, which have different geometries and energies compared to their N-H···O counterparts. nih.govresearchgate.net

Future research will explore the potential of this compound and its derivatives as components of novel self-assembling systems. This could include:

Hydrogels and Nanofibers: By analogy with other nucleobase-containing molecules, derivatives of this compound could be designed to self-assemble in solution to form structured hydrogels or nanofibers. nih.gov The hydrophobic methyl group could further promote this aggregation.

Metal-Coordinated Materials: The soft sulfur atom of the thiocarbonyl group is an excellent ligand for soft metal ions like silver (Ag+) or gold (Au+). researchgate.netrsc.org This property can be exploited to create coordination polymers or discrete macrocyclic structures with applications in selective ion sensing or catalysis. researchgate.net

Supramolecular Polymers: By incorporating this compound into larger molecules, such as peptide nucleic acids (PNAs), it may be possible to direct the assembly of complex, information-containing supramolecular polymers. mdpi.com The unique hydrogen-bonding patterns could enforce novel and stable tertiary structures.

The exploration of these self-assembling systems could lead to the development of advanced materials with applications in nanotechnology, sensing, and drug delivery, all based on the unique chemical information encoded within the this compound structure.

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 5-methyl-2-thiocytosine for reproducible crystallographic studies?

- Methodological Answer : Use a slow-evaporation method with aqueous solutions containing 10 mol% excess NaOH (pH 12.7) to grow high-purity crystals. Monitor pH stability to avoid hydrolysis of the thiocarbonyl group. Validate crystal quality via NMR (e.g., heteronuclear COSY in d<sup>6</sup>-DMSO) and compare bond lengths (e.g., C4–N4 = 1.327 Å) to confirm structural integrity . For reproducibility, document all synthesis parameters (e.g., solvent ratios, temperature) and cross-reference with crystallographic databases.

Q. What analytical techniques are critical for characterizing this compound’s stability in solution?

- Methodological Answer : Employ temperature-controlled NMR spectroscopy (e.g., 213 K conditions) to track resonance shifts in d<sup>6</sup>-DMSO, focusing on the thiocarbonyl (C=S) and amino (N–H) groups. Pair this with TLC (silica gel, 1:1 ethyl acetate/hexane) to monitor degradation products. Note that π-electron delocalization in the heterocyclic ring may reduce stability at high pH .

Q. How do I resolve discrepancies between X-ray crystallography and NMR data for this compound?

- Methodological Answer : Crystallographic data (e.g., space group P212121, V = 689.1 ų) may differ from solution-phase NMR due to lattice effects or solvent interactions. Perform DFT calculations to model electronic environments in both states. Cross-validate with IR spectroscopy to confirm hydrogen-bonding patterns (e.g., hemihydrate structures) .

Advanced Research Questions

Q. What experimental strategies can elucidate the electronic effects of sulfur substitution in this compound?

- Methodological Answer : Conduct comparative studies with unmodified cytosine derivatives. Use UV-Vis spectroscopy to analyze hyperchromic shifts in the thiocarbonyl absorption band (250–300 nm). Pair with cyclic voltammetry to quantify redox potentials, correlating sulfur’s electronegativity with π-electron density changes. Computational modeling (e.g., Mulliken charges) can further map resonance contributions .

Q. How do I design a systematic review to reconcile contradictory data on the compound’s tautomeric equilibrium?

- Methodological Answer : Apply the FLOAT method (Formulate, Limit, Organize, Analyze, Test):

- Formulate : Define the scope (e.g., tautomer prevalence in polar vs. nonpolar solvents).

- Limit : Exclude studies lacking crystallographic/NMR validation.

- Organize : Categorize data by solvent system, temperature, and analytical method.

- Analyze : Use meta-regression to identify confounding variables (e.g., pH effects on N3 protonation).

- Test : Validate findings via controlled experiments (e.g., variable-temperature XRD) .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound’s biological activity?

- Methodological Answer : Implement nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use ANOVA to compare IC50 values across cell lines, adjusting for batch effects. For small datasets, apply Bayesian hierarchical models to account for inter-study variability. Ensure raw data (e.g., fluorescence assays) are archived with metadata (e.g., instrument calibration logs) .

Data Contradiction and Validation

Q. How should I address conflicting reports on the compound’s hydrogen-bonding network in hydrated vs. anhydrous forms?

- Methodological Answer : Replicate crystallographic conditions (e.g., 213 K for hemihydrate structures) and compare with synchrotron data for anhydrous forms. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., O–H⋯S vs. N–H⋯O bonds). Cross-reference with solid-state NMR to validate dynamic behavior in hydrated lattices .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity studies?

- Methodological Answer : Adopt Beilstein Journal of Organic Chemistry guidelines:

- Document all synthetic steps (e.g., purification via column chromatography, Rf values).

- Include characterization data (e.g., <sup>1</sup>H/<sup>13</sup>C NMR, HRMS) for ≤5 derivatives in the main text; archive others as supplementary files.

- For novel derivatives, provide elemental analysis and DSC thermograms to confirm purity .

Tables for Key Parameters

| Parameter | Value/Technique | Significance | Reference |

|---|---|---|---|

| Crystallographic Space Group | P212121 | Determines packing efficiency and symmetry | |

| N3–C4 Bond Length | 1.360(3) Å | Indicates resonance stabilization | |

| Optimal Synthesis pH | 12.7 (NaOH) | Prevents thiouracil side products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.